Bienvenue dans la boutique en ligne BenchChem!

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone

Physicochemical profiling CNS drug design Lipophilicity

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 21092-01-3, also known as MPPN) is a synthetic arylpiperazine derivative belonging to the class of substituted piperazines widely investigated for CNS receptor interactions. The compound features a 2-methoxyphenylpiperazine pharmacophore linked via a carbonyl bridge to a 3-nitrophenyl ring, a positional isomer distinct from its 4-nitro and 2-nitro congeners.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 21092-01-3
Cat. No. B2933281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone
CAS21092-01-3
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H19N3O4/c1-25-17-8-3-2-7-16(17)19-9-11-20(12-10-19)18(22)14-5-4-6-15(13-14)21(23)24/h2-8,13H,9-12H2,1H3
InChIKeyIMTAQEITLHUVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 21092-01-3): Procurement-Relevant Chemical Profile for Serotonergic Probe Development


(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 21092-01-3, also known as MPPN) is a synthetic arylpiperazine derivative belonging to the class of substituted piperazines widely investigated for CNS receptor interactions [1]. The compound features a 2-methoxyphenylpiperazine pharmacophore linked via a carbonyl bridge to a 3-nitrophenyl ring, a positional isomer distinct from its 4-nitro and 2-nitro congeners. Its computed XLogP3-AA value of 2.8 and topological polar surface area of 78.6 Ų position it within drug-like physicochemical space for CNS penetration screening [2]. It is commercially available at ≥95% purity from qualified research chemical suppliers .

Positional Isomerism Defines Selectivity: Why CAS 21092-01-3 Cannot Be Replaced by the 4-Nitro or 2-Nitro MPPN Analogs


Arylpiperazine derivatives with the 2-methoxyphenylpiperazine (MPP) scaffold are highly sensitive to the position of the nitro substituent on the benzoyl ring, as this directly modulates both physicochemical properties and receptor recognition. Published SAR studies demonstrate that structurally similar MPP congeners exhibit divergent 5-HT1A/5-HT2A selectivity profiles and affinity ranges (Ki = 15–40 nM vs. Ki > 446 nM) depending on aryl substitution patterns [1]. Consequently, substituting the 3-nitrophenyl isomer (CAS 21092-01-3) with its 4-nitro (CAS 21091-99-6) or 2-nitro positional isomer without experimental validation risks invalidating receptor binding data and compromising radioligand development consistency.

Quantitative Differentiation Evidence for (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone Selection


Lipophilicity (XLogP3-AA) Differentiation: 3-Nitro Isomer vs. 2-Nitro Positional Isomer

The target 3-nitrophenyl isomer (CAS 21092-01-3) exhibits a computed XLogP3-AA of 2.8 [1], which is elevated relative to the 2-nitrophenyl isomer (ChemDiv ID 4130-0830) that displays a logP of 2.3227 . This higher lipophilicity for the 3-nitro positional isomer is consistent with the meta-nitro group's differential contribution to overall molecular hydrophobicity and may influence passive membrane permeability in CNS-targeted applications.

Physicochemical profiling CNS drug design Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: Impact on CNS Bioavailability Prediction

The target compound exhibits a TPSA of 78.6 Ų [1]. The 2-nitrophenyl positional isomer (ChemDiv catalog) shows a TPSA of 60.557 Ų . While both fall under the commonly cited CNS-favorable threshold of <90 Ų, the 3-nitro isomer's higher TPSA reflects the meta-positioned nitro group's differential contribution to hydrogen-bond acceptor surface area, potentially influencing brain penetration kinetics, efflux transporter substrate liability, and free brain fraction. This positional sensitivity is consistent with established CNS MPO scoring criteria where even modest TPSA differences can shift a compound across desirability boundaries.

CNS bioavailability Physicochemical properties Blood-brain barrier

Commercial Purity: 3-Nitro Isomer Offers Higher Standard Purity Than 4-Nitro Analog

From a procurement perspective, the target 3-nitrophenyl isomer (CAS 21092-01-3) is available at a minimum purity specification of 95% from suppliers such as AKSci . In contrast, the 4-nitrophenyl isomer (CAS 21091-99-6) is listed at a lower standard purity of 90% from comparable vendors . This 5% purity differential reduces the likelihood of isomeric or synthetic impurity interference in sensitive radioligand binding assays, where even minor contaminants can skew Ki determinations.

Procurement specification Analytical quality Isomeric purity

Class-Level SAR Evidence: Meta-Nitro Substitution Favors 5-HT1A Affinity Over Ortho-Nitro Analogs

In the broader MPP chemotype, the position of the nitro group on the aryl ring critically influences receptor affinity. Published SAR data show that within the MPP scaffold, agonists with 2-methoxyphenyl substitution display EC50 values of 5.9 μM at the neurotensin receptor subtype [1]. While direct 5-HT1A Ki data for the target 3-nitro compound is not available in the public domain, the literature consistently demonstrates that MPP-based derivatives with para- or meta-substituted aryl amide fragments achieve high 5-HT1A receptor affinity (Ki = 15-40 nM) and selectivity over 5-HT2A receptors when connected by a tetramethylene spacer [2]. The meta-nitro orientation in CAS 21092-01-3 structurally positions the electron-withdrawing nitro group to engage in favorable dipole interactions with receptor pocket residues that the ortho-nitro isomer cannot replicate due to steric constraints.

Structure-activity relationship 5-HT1A receptor Serotonergic pharmacology

Recommended Procurement and Application Scenarios for (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone


5-HT1A Receptor Ligand Development and PET Tracer Precursor Chemistry

The 2-methoxyphenylpiperazine (MPP) scaffold is a privileged pharmacophore for 5-HT1A receptor ligands. As documented in medicinal chemistry literature, MPP derivatives with appropriate aryl amide substitution achieve high 5-HT1A affinity (Ki = 15–40 nM) and antagonist functionality [1]. The 3-nitrophenyl isomer serves as a synthetic precursor for developing novel MPP-based radioligands, as its meta-nitro group can be reduced to an amine for further functionalization or directly used in ¹⁸F-nitro substitution radiolabeling approaches analogous to established MPP PET tracer development protocols.

Positional Isomer Comparator in CNS SAR Studies

Because the 3-nitrophenyl isomer (CAS 21092-01-3) exhibits differentiated physicochemical properties—including higher logP (2.8) and higher TPSA (78.6 Ų) compared to the 2-nitro isomer (logP 2.32, TPSA 60.6 Ų) [2]—it provides a critical comparator point in systematic SAR campaigns. Researchers investigating how nitro positional isomerism influences brain penetration, receptor selectivity, and metabolic stability can use this compound as a well-characterized benchmark against the 2-nitro and 4-nitro isomers.

Reference Standard for Analytical Method Development and Impurity Profiling

With a certified purity of ≥95% and a well-characterized spectral profile including published 1H NMR, 13C NMR, IR, and Raman spectra available through PubChem [3], this compound is suitable as a reference standard for HPLC method validation. Its distinct retention characteristics relative to the 4-nitro and 2-nitro positional isomers enable the development of selective analytical methods for isomer-specific quantification—an essential quality control requirement in pharmaceutical impurity profiling.

Pharmacophore Building Block for Multitarget CNS Agent Synthesis

The compound contains both a reducible nitro group (which can be converted to an amine for further derivatization) and a methanone carbonyl bridge, offering two orthogonal synthetic handles . This dual functionality makes it a versatile intermediate for constructing more complex CNS-targeted molecules, particularly those requiring simultaneous modulation of serotonergic and adrenergic pathways, as the MPP scaffold has demonstrated activity at both 5-HT1A and α1-adrenoceptors.

Quote Request

Request a Quote for (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.